molecular formula C17H13ClN2O2 B11369989 N-(3-chloro-2-methylphenyl)-5-phenyl-1,2-oxazole-3-carboxamide

N-(3-chloro-2-methylphenyl)-5-phenyl-1,2-oxazole-3-carboxamide

Cat. No.: B11369989
M. Wt: 312.7 g/mol
InChI Key: GPAJQPUMWYFGEW-UHFFFAOYSA-N
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Description

N-(3-chloro-2-methylphenyl)-5-phenyl-1,2-oxazole-3-carboxamide is an organic compound that belongs to the class of oxazole derivatives This compound is characterized by the presence of a chloro-substituted phenyl ring, a methyl group, and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-2-methylphenyl)-5-phenyl-1,2-oxazole-3-carboxamide typically involves the reaction of 3-chloro-2-methylphenylamine with 5-phenyl-1,2-oxazole-3-carboxylic acid. The reaction is carried out under controlled conditions, often using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize yield and purity. Solvent extraction and recrystallization techniques are employed to purify the final product .

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-2-methylphenyl)-5-phenyl-1,2-oxazole-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(3-chloro-2-methylphenyl)-5-phenyl-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and pathways, leading to its biological effects. For example, it may inhibit cyclooxygenase (COX) enzymes, reducing the production of prostaglandins and thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-chloro-2-methylphenyl)-5-phenyl-1,2-oxazole-3-carboxamide is unique due to its specific oxazole ring structure, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C17H13ClN2O2

Molecular Weight

312.7 g/mol

IUPAC Name

N-(3-chloro-2-methylphenyl)-5-phenyl-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C17H13ClN2O2/c1-11-13(18)8-5-9-14(11)19-17(21)15-10-16(22-20-15)12-6-3-2-4-7-12/h2-10H,1H3,(H,19,21)

InChI Key

GPAJQPUMWYFGEW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)C2=NOC(=C2)C3=CC=CC=C3

Origin of Product

United States

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